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molecular formula C10H11N3O2 B061188 ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 181284-32-2

ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B061188
M. Wt: 205.21 g/mol
InChI Key: ALZYQQZTDHYVPA-UHFFFAOYSA-N
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Patent
US07855216B2

Procedure details

To a solution of ethyl-4-(3-cyanopyridine)glycinate (2.47 g, 12.1 mmol) under nitrogen in EtOH (60 mL) was added sodium ethoxide (0.90 g, 13.3 mmol) and the mixture was heated at reflux for 1 hour. The mixture was allowed to cool to ambient temperature then quenched by the addition of water (3 mL) and saturated ammonium chloride solution (5 mL). The solvent was concentrated in vacuo, to provide a residue that was diluted with water (30 mL), and extracted with EtOAc (2×40 mL). The combined organic layers were dried (Na2SO4), filtered and evaporated to give the title compound as a brown solid (1.35 g, 55%). LCMS (method B): RT=0.61 min, M+H+=206.
Name
ethyl-4-(3-cyanopyridine)glycinate
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
CC[C:3]1[C:8]([C:9]#[N:10])=[C:7]([NH:11][CH2:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:5][N:4]=1.[O-][CH2:17][CH3:18].[Na+]>CCO.O>[CH2:17]([O:15][C:13]([C:12]1[NH:11][C:7]2[CH:6]=[CH:5][N:4]=[CH:3][C:8]=2[C:9]=1[NH2:10])=[O:14])[CH3:18] |f:1.2|

Inputs

Step One
Name
ethyl-4-(3-cyanopyridine)glycinate
Quantity
2.47 g
Type
reactant
Smiles
CCC1=NC=CC(=C1C#N)NCC(=O)O
Name
Quantity
0.9 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched by the addition of water (3 mL) and saturated ammonium chloride solution (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residue that
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C=2C=NC=CC2N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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